molecular formula C26H28ClNO B1683211 Toremifene CAS No. 89778-26-7

Toremifene

Cat. No.: B1683211
CAS No.: 89778-26-7
M. Wt: 406.0 g/mol
InChI Key: XFCLJVABOIYOMF-QPLCGJKRSA-N
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Description

Toremifene is a selective estrogen receptor modulator used primarily in the treatment of metastatic breast cancer in postmenopausal women. It is known for its ability to act as both an estrogen agonist and antagonist, depending on the target tissue. This compound is marketed under the brand name Fareston and has been in medical use since 1997 .

Mechanism of Action

Target of Action

Toremifene is a first-generation nonsteroidal selective estrogen receptor modulator (SERM) used to treat certain breast cancers . Its primary targets are estrogen receptors, which play a crucial role in the growth and development of breast cancer .

Mode of Action

This compound binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending on various factors such as the duration of treatment, animal species, gender, target organ, or endpoint selected . It possesses tissue-specific actions: it has estrogenic (agonist) activity on the cardiovascular system and on bone tissue and it has weak estrogenic effects on uterine tissue, however, it also has antiestrogenic (estrogen-antagonist) activity on breast tissue .

Biochemical Pathways

This compound’s interaction with estrogen receptors can inhibit estrogen-induced stimulation of DNA synthesis and cell replication . This interaction can affect various biochemical pathways, leading to changes in the growth and development of breast cancer cells .

Pharmacokinetics

This compound has good bioavailability, estimated to be approximately 100% . It is metabolized in the liver via the CYP3A4 enzyme . The metabolites of this compound include N-Desmethylthis compound, 4-Hydroxythis compound, and Ospemifene . The elimination half-life of this compound is between 3 to 7 days, and its metabolites have a half-life of 4 to 21 days . About 70% of this compound is excreted in the feces as metabolites .

Result of Action

The binding of this compound to estrogen receptors results in the inhibition of the growth of some breast tumors that need estrogen to grow . This can lead to a reduction in the size of the tumor and potentially slow the progression of the disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the metabolism of this compound, potentially altering its effectiveness . Additionally, individual patient characteristics, such as age and liver function, can also influence the drug’s action .

Biochemical Analysis

Biochemical Properties

Toremifene interacts with estrogen receptors (ER), inhibiting the growth of MCF-7 cells, a type of breast cancer cell . This interaction is primarily due to the main metabolite in humans, N-demethylthis compound .

Cellular Effects

This compound has been shown to significantly improve biochemical recurrence in bone metastatic prostate cancer . This suggests that this compound has a profound effect on cellular processes, particularly in cancer cells.

Molecular Mechanism

The mechanism of action of this compound involves binding to estrogen receptors, which inhibits the growth of certain types of cancer cells . This binding interaction is primarily due to its main metabolite, N-demethylthis compound .

Temporal Effects in Laboratory Settings

During a median follow-up period of 1370 days, biochemical recurrence occurred in fewer patients treated with this compound compared to those who were not . This suggests that this compound has long-term effects on cellular function.

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not mentioned in the sources, the significant improvement in biochemical recurrence in human trials suggests that this compound’s effects may vary with dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. Its main metabolite, N-demethylthis compound, is bound to estrogen receptors and exerts an antiestrogenic effect similar to that of this compound .

Transport and Distribution

While specific details on the transport and distribution of this compound within cells and tissues are not mentioned in the sources, its ability to bind to estrogen receptors suggests that it may be transported to these receptors within cells .

Subcellular Localization

The subcellular localization of this compound is likely related to its binding to estrogen receptors, which are typically located in the nucleus of cells . This suggests that this compound may be localized to the nucleus where it can exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Toremifene is synthesized through a multi-step process starting from 4-chlorobenzophenone. The key steps involve the formation of a triphenylethylene structure, which is crucial for its activity as a selective estrogen receptor modulator. The synthetic route typically includes:

    Grignard Reaction: Formation of 4-chlorobenzophenone by reacting 4-chlorobenzoyl chloride with phenylmagnesium bromide.

    Wittig Reaction: Conversion of 4-chlorobenzophenone to 4-chlorobenzylidene-4’-chlorobenzophenone using a Wittig reagent.

    Reduction: Reduction of the double bond to form 4-chloro-1,2-diphenylbutane.

    Etherification: Introduction of the phenoxy group through etherification with 4-hydroxyphenylacetonitrile.

    Dimethylation: Final step involves the dimethylation of the amine group to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the Grignard and Wittig reactions, and high-pressure hydrogenation for the reduction step. The final product is purified through recrystallization and chromatography to ensure high purity and yield .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes, NADPH, and oxygen.

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Toremifene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Tamoxifen
  • Raloxifene
  • Ospemifene

Toremifene’s unique profile makes it a valuable option in the treatment of breast cancer and other estrogen-related conditions, offering distinct advantages in terms of safety and efficacy.

Biological Activity

Toremifene is a selective estrogen receptor modulator (SERM) primarily used in the treatment of hormone receptor-positive metastatic breast cancer. Its biological activity extends beyond its anti-estrogenic effects, showing potential in various therapeutic areas, including antibacterial applications and metabolic effects. This article examines the biological activity of this compound, supported by clinical data, case studies, and research findings.

This compound acts by binding to estrogen receptors, leading to varied effects depending on the target tissue. In breast tissue, it exerts anti-estrogenic effects, while in other tissues, it may have estrogen-like effects. This dual action contributes to its effectiveness in treating breast cancer and its potential use in other conditions.

Key Mechanisms:

  • Estrogen Receptor Modulation: this compound competes with estrogen for binding to estrogen receptors, thereby inhibiting estrogen-driven tumor growth.
  • Membrane-Damaging Activity: Recent studies have shown that this compound has antibacterial properties, particularly against oral pathogens such as Porphyromonas gingivalis and Streptococcus mutans. It disrupts bacterial membranes, leading to cell death without preferential inhibition of DNA, RNA, or protein synthesis pathways .

Clinical Efficacy in Breast Cancer

This compound has been evaluated in multiple clinical trials for its efficacy in treating metastatic breast cancer. A randomized phase II trial compared this compound (120 mg) with fulvestrant (500 mg) after the failure of non-steroidal aromatase inhibitors (nsAIs). The results indicated a clinical benefit rate (CBR) of 45.3% for this compound compared to 57.7% for fulvestrant .

Response Rates by Dosage

Dosage (mg/day)Response Rate (%)Median Time to Progression (months)
2021.4 - 22.2Not specified
4033.45.5
6032.6 - 54.36.3 - 12.2
12045.3Not specified

These findings suggest that higher doses of this compound correlate with improved response rates and time to progression.

Antibacterial Activity

Recent investigations have repurposed this compound as an antibacterial agent against oral pathogens. Studies demonstrated that it effectively permeabilizes bacterial membranes and interacts with lipopolysaccharides (LPS), confirming its membrane-disrupting mechanism .

Key Findings:

  • Hemolytic Activity: this compound exhibited no hemolytic activity at concentrations up to 100 μM, indicating good hemocompatibility.
  • Cytotoxicity: It showed cytotoxic effects on human oral gingival epithelial cells at concentrations exceeding 25 μM, suggesting a need for careful dosing when considering its antibacterial application .

Metabolic Effects

Research has also explored the metabolic implications of this compound administration. A study indicated that it decreased insulin-like growth factor I (IGF-I) levels by approximately 20%, which could influence metabolic syndrome development . This effect highlights the compound's potential role in metabolic regulation beyond its primary use as an anti-cancer agent.

Case Studies and Research Findings

Several case studies have documented the clinical outcomes associated with this compound treatment:

  • A study involving postmenopausal women with hormone receptor-positive metastatic breast cancer reported a CBR of 45.3% after treatment with this compound compared to fulvestrant .
  • Another investigation into high-dose this compound as part of "hormone rotation therapy" demonstrated promising outcomes in patients resistant to standard therapies .

Properties

IUPAC Name

2-[4-[(Z)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28ClNO/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21/h3-16H,17-20H2,1-2H3/b26-25-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCLJVABOIYOMF-QPLCGJKRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CCOC1=CC=C(C=C1)/C(=C(/CCCl)\C2=CC=CC=C2)/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

89778-27-8 (citrate (1:1))
Record name Toremifene [INN:BAN]
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DSSTOX Substance ID

DTXSID3023689
Record name Toremifene
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Molecular Weight

406.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Toremifene
Source Human Metabolome Database (HMDB)
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Solubility

4.09e-04 g/L
Record name Toremifene
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Mechanism of Action

Toremifene is a nonsteroidal triphenylethylene derivative. Toremifene binds to estrogen receptors and may exert estrogenic, antiestrogenic, or both activities, depending upon the duration of treatment, animal species, gender, target organ, or endpoint selected. The antitumor effect of toremifene in breast cancer is believed to be mainly due to its antiestrogenic effects, in other words, its ability to compete with estrogen for binding sites in the cancer, blocking the growth-stimulating effects of estrogen in the tumor. Toremifene may also inhibit tumor growth through other mechanisms, such as induction of apoptosis, regulation of oncogene expression, and growth factors.
Record name Toremifene
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CAS No.

89778-26-7
Record name Toremifene
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Record name Toremifene
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Record name Ethanamine, 2-[4-[(1Z)-4-chloro-1,2-diphenyl-1-buten-1-yl]phenoxy]-N,N-dimethyl
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Record name TOREMIFENE
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Record name Toremifene
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Melting Point

108-110 °C, 108 - 110 °C
Record name Toremifene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00539
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Record name Toremifene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014679
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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